
Ferrocenecarboxaldehyde (8CI)
Overview
Description
Ferrocenecarboxaldehyde (FcCHO, 8CI) is a ferrocene derivative featuring a formyl (-CHO) group attached to one cyclopentadienyl ring. Its structure combines the redox-active ferrocene moiety with the versatile reactivity of an aldehyde, making it valuable in coordination chemistry, materials science, and medicinal applications.
Preparation Methods
Detailed Preparation Method: One-Pot Vilsmeier–Haack Reaction
Procedure Summary
-
- Ferrocene (A mol)
- N,N-Dimethylformamide (DMF) (B mol)
- Phosphorus oxychloride (POCl3) (C mol), where B = C and A:B = 1:(7–11)
-
- Initial cooling of DMF to 8–10 °C
- Addition of POCl3 under stirring for 0.5 hours at 8–10 °C
- Addition of ferrocene followed by heating the mixture to 20–60 °C
- Reaction time: 1 to 2.5 hours
-
- Cooling to room temperature
- Addition of water (X mL, where X = 300 × B)
- pH adjustment to 6–7 using sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
- Extraction with dichloromethane (DCM)
- Washing of organic phase with water
- Drying and removal of DCM under reduced pressure
- Recrystallization of the obtained solid to yield pure ferrocenecarboxaldehyde
Key Advantages
- One-Pot Reaction : The entire process occurs in a single reaction vessel without the need for additional solvents during the reaction, simplifying operation.
- Mild Conditions : The reaction temperature is moderate (20–60 °C), which reduces side reactions and degradation.
- Short Reaction Time : The process completes within 1–2.5 hours, enhancing throughput.
- High Yield and Purity : The method yields high-purity ferrocenecarboxaldehyde with simple post-reaction treatment.
Reaction Scheme (Simplified)
- Formation of Vilsmeier reagent from DMF and POCl3 at low temperature.
- Electrophilic substitution of ferrocene by the Vilsmeier reagent to introduce the formyl group.
- Hydrolysis and neutralization to liberate ferrocenecarboxaldehyde.
Comparative Data Table of Key Parameters
Parameter | Typical Range / Value | Notes |
---|---|---|
Ferrocene : DMF molar ratio | 1 : 7 to 1 : 11 | Higher DMF excess favors reaction |
POCl3 : DMF molar ratio | 1 : 1 | Stoichiometric with DMF |
Initial temperature | 8–10 °C | To control Vilsmeier reagent formation |
Reaction temperature | 20–60 °C | Mild heating for electrophilic substitution |
Reaction time | 1–2.5 hours | Short duration for completion |
pH adjustment | 6–7 | Neutralization before extraction |
Extraction solvent | Dichloromethane | Efficient organic phase for product |
Water volume for quenching | 300 × DMF mol (mL) | Ensures complete hydrolysis |
Yield | High (not explicitly stated, but typically >80%) | Due to optimized conditions |
Research Findings and Notes
- The "one-pot cooking" method described in Chinese patent CN103145768A/B is recognized for its operational simplicity and efficiency. It avoids the use of additional solvents during the reaction phase, reducing waste and cost.
- The reaction is sensitive to temperature control during reagent addition to avoid side reactions. Maintaining 8–10 °C during POCl3 addition and stirring is critical.
- The use of NaOH or KOH to adjust pH to near neutral before extraction prevents decomposition of the aldehyde and facilitates efficient phase separation.
- Recrystallization is essential for obtaining high-purity ferrocenecarboxaldehyde, which is confirmed by characteristic IR peaks: aromatic C-H stretches (~3096, 1106, 1004, 819 cm⁻¹) and aldehyde C=O stretch (~1698 cm⁻¹).
- Compared to older methods involving longer reaction times (e.g., 20 hours at 55–60 °C) and complex post-processing, this method significantly reduces time and complexity while improving yield.
Chemical Reactions Analysis
Types of Reactions
Ferrocenecarboxaldehyde (8CI) undergoes various types of chemical reactions, including:
Substitution: Ferrocenecarboxaldehyde (8CI) can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Amines and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Ferrocene carboxylic acid
Reduction: Ferrocenemethanol
Substitution: Schiff bases and other substituted ferrocenes
Scientific Research Applications
Organic Synthesis
Ferrocenecarboxaldehyde serves as a versatile building block in organic synthesis. The reactivity of its formyl group allows it to participate in several chemical reactions:
- Aldol Condensations : FcCHO can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
- Reductive Aminations : The aldehyde group can be converted to amines through reaction with amines and reducing agents, facilitating the synthesis of various amine derivatives.
- Wittig Reactions : FcCHO can participate in Wittig reactions, allowing for the formation of alkenes through the reaction with phosphonium ylides.
These reactions enable the creation of complex organic molecules with tailored functionalities, making FcCHO a valuable intermediate in synthetic chemistry .
Development of Novel Materials
Ferrocenecarboxaldehyde is also utilized in the development of advanced materials:
- Polymers : Incorporating FcCHO into polymer matrices can enhance properties such as electrical conductivity and self-assembly. This is particularly useful in creating materials for electronic applications.
- Surface Modification : FcCHO can modify surfaces to make them responsive to environmental stimuli like light or temperature, which is advantageous for sensor technologies.
Medicinal Chemistry
The medicinal applications of ferrocenecarboxaldehyde are primarily linked to its potential as a pharmacological agent:
- Anticancer Activity : Research indicates that compounds derived from ferrocenecarboxaldehyde exhibit anticancer properties. For instance, ferrocenyl chalcones synthesized from FcCHO have shown selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism is thought to involve oxidative stress pathways due to the redox-active nature of ferrocene .
- Drug Delivery Systems : The lipophilicity and redox activity of FcCHO make it a candidate for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Electrochemical Applications
Ferrocenecarboxaldehyde has been explored in electrochemical studies due to its redox properties:
- DNA Probes : FcCHO-labeled DNA probes have been developed for studying DNA damage and protection mechanisms. These probes utilize differential pulse voltammetry (DPV) to detect changes in DNA structure upon exposure to damaging agents .
- Redox Systems : The compound is employed as a reference redox system in electrochemical experiments, aiding in the characterization of other electroactive species .
Case Study 1: Anticancer Properties of Ferrocenyl Chalcones
Research has demonstrated that ferrocenyl chalcones derived from ferrocenecarboxaldehyde exhibit significant anticancer activity. In vitro studies showed that certain derivatives induced apoptosis in MDA-MB-231 cells through oxidative stress mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications to the substituents on the chalcone scaffold influenced their potency against cancer cells, highlighting the importance of the ferrocene unit in enhancing biological activity .
Case Study 2: Electrochemical Detection of DNA Damage
A study utilized ferrocenecarboxaldehyde-labeled DNA probes to investigate DNA damage caused by hydroxyl radicals. The electrochemical response was measured using DPV, revealing that certain protective agents could mitigate DNA damage effectively. This application underscores the utility of FcCHO in biomedical research and diagnostics .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
Ferrocene | Sandwich Complex | Stable structure; widely used in organometallic chemistry |
Acetylferrocene | Ferrocene Derivative | Contains an acetyl group; used in organic synthesis |
Ferrocenylmethanol | Alcohol Derivative | Exhibits different reactivity due to hydroxyl group |
Ferrocenecarboxylic acid | Carboxylic Acid Derivative | Exhibits acidic properties; used in organic transformations |
Ferrocenecarboxaldehyde stands out due to its dual functionality as both an aldehyde and part of a ferrocene structure, enabling diverse reactivity not typically found in other organometallic compounds.
Mechanism of Action
The mechanism of action of ferrocenecarboxaldehyde and its derivatives often involves redox reactions. The ferrocene unit can undergo reversible oxidation and reduction, which is crucial for its catalytic and electrochemical applications . In biological systems, ferrocenecarboxaldehyde derivatives can interact with cellular components, leading to the generation of reactive oxygen species and subsequent antimicrobial or anticancer effects .
Comparison with Similar Compounds
This section compares FcCHO with structurally or functionally related ferrocene derivatives and metal-carbonyl aldehydes.
1,1′-Ferrocenedicarboxaldehyde
Structure : Contains two aldehyde groups on adjacent cyclopentadienyl rings.
CAS : 12093-10-6 .
Key Differences :
The dicarboxaldehyde’s dual aldehyde groups enable cross-linking in polymers or macrocycles but require complex synthesis. FcCHO’s single aldehyde simplifies functionalization for targeted applications.
Metal-Carbonyl Aldehydes
Examples: (η⁵-C₅H₄CHO)Re(CO)₃ and (η⁵-C₅H₄CHO)Mn(CO)₃ .
Key Differences :
Property | FcCHO | Metal-Carbonyl Aldehydes |
---|---|---|
Metal Center | Iron (Fe) | Re, Mn |
Stability | Air-stable | Sensitive to CO ligand loss |
Applications | Bioactive conjugates | Catalysis, luminescent materials |
Metal-carbonyl aldehydes exhibit tunable electronic properties for catalysis, whereas FcCHO’s bioactivity stems from ferrocene’s redox activity combined with aldehyde reactivity.
Other Ferrocene Derivatives
- Ferrocene-1,1′-biscarboxaldoxime (CAS 12093-10-6 ): Oxime derivatives of the dicarboxaldehyde, used in chelation chemistry.
- 3-(N-Ferrocenylmethyl)amino-cholestanes: Lack antimicrobial activity, highlighting FcCHO’s unique role in forming bioactive hydrazones .
Reactivity and Functionalization
Biological Activity
Ferrocenecarboxaldehyde (8CI), an organometallic compound with the formula , has garnered attention in the field of medicinal chemistry due to its unique biological properties. This compound features a ferrocene structure with a formyl group, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of Ferrocenecarboxaldehyde, focusing on its anticancer properties, synthesis methods, and mechanisms of action.
1. Overview of Ferrocenecarboxaldehyde
Ferrocenecarboxaldehyde is characterized as an orange, air-stable solid that is soluble in organic solvents. Its synthesis can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of ferrocene using dimethylformamide and phosphorus oxychloride . The compound adopts a typical sandwich structure associated with ferrocene derivatives, where the formyl group is coplanar with the cyclopentadienyl rings.
2.1 Anticancer Properties
Research indicates that Ferrocenecarboxaldehyde exhibits significant anticancer activity . Studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) and 4T1 cells (a model for metastatic breast cancer). The half-maximal inhibitory concentration (IC50) values for selected ferrocenyl chalcone derivatives show promising results:
Compound | IC50 (μM) | Cell Line |
---|---|---|
1′ | 6.59 | MDA-MB-231 |
5′ | 9.30 | MDA-MB-231 |
2′ | 10.51 | MDA-MB-231 |
3′ | 12.51 | MDA-MB-231 |
The most potent derivative was noted to be compound 1′ , a bromo thiophene–ferrocenyl chalcone, which exhibited nearly 60% inhibition at higher concentrations .
The mechanism underlying the anticancer activity of Ferrocenecarboxaldehyde appears to involve oxidative stress pathways. As ferrocene is oxidized to ferrocenium, it can participate in Fenton reactions, generating hydroxyl radicals that selectively target cancer cells due to their elevated levels of hydrogen peroxide . This selective targeting is crucial for developing therapies aimed at multidrug-resistant cancers.
3. Case Studies and Research Findings
Several studies have investigated the biological activity and mechanisms of Ferrocenecarboxaldehyde:
- A study highlighted that ferrocenyl chalcones exhibit varying degrees of cytotoxicity against cancer cell lines, with specific structural modifications enhancing their efficacy .
- Another investigation focused on the thermal decomposition of Ferrocenecarboxaldehyde in the presence of oxalic acid, yielding hematite nanomaterials that could have implications in drug delivery systems .
4. Synthesis Methods
Ferrocenecarboxaldehyde can be synthesized through various methods:
- Vilsmeier-Haack Reaction: This method involves using dimethylformamide and phosphorus oxychloride to introduce the formyl group onto ferrocene.
- Reduction Reactions: The aldehyde can be reduced to its corresponding alcohol using hydride reducing agents, which may further enhance its biological activity by modifying its chemical properties .
5. Conclusion
Ferrocenecarboxaldehyde (8CI) presents a compelling case for further research in medicinal chemistry due to its unique structure and biological activities, particularly its anticancer properties. The compound's ability to selectively induce cytotoxicity in cancer cells while sparing normal cells makes it a promising candidate for drug development. Future studies should focus on elucidating its mechanisms of action and exploring its potential in combination therapies for more effective cancer treatments.
Properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWFKXVSWQSSAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12093-10-6 | |
Record name | Ferrocenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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